molecular formula C18H19N5O4S2 B11256516 methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11256516
M. Wt: 433.5 g/mol
InChI Key: YANHDMCGBBXZGJ-UHFFFAOYSA-N
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Description

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C18H19N5O4S2 and a molecular weight of 433.51 g/mol . This compound is notable for its unique structure, which includes a thiadiazolo-triazinyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps. One common synthetic route starts with the preparation of the thiadiazolo-triazinyl intermediate, which is then reacted with a benzoate derivative under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The thiadiazolo-triazinyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-[[2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N5O4S2/c1-18(2,3)13-14(25)23-16(21-20-13)29-17(22-23)28-9-12(24)19-11-7-5-10(6-8-11)15(26)27-4/h5-8H,9H2,1-4H3,(H,19,24)

InChI Key

YANHDMCGBBXZGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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